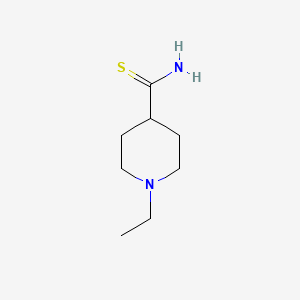

1-Ethylpiperidine-4-carbothioamide

Description

1-Ethylpiperidine-4-carbothioamide is a piperidine derivative featuring an ethyl substituent at the 1-position and a thioamide group at the 4-position. Piperidine derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects, often modulated by substituents on the heterocyclic core .

Properties

CAS No. |

88654-18-6 |

|---|---|

Molecular Formula |

C8H16N2S |

Molecular Weight |

172.29 g/mol |

IUPAC Name |

1-ethylpiperidine-4-carbothioamide |

InChI |

InChI=1S/C8H16N2S/c1-2-10-5-3-7(4-6-10)8(9)11/h7H,2-6H2,1H3,(H2,9,11) |

InChI Key |

URSCKSJBFJWVOD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from 4-Cyanopiperidine Derivatives

The most widely documented method involves the reaction of 4-cyanopiperidine hydrochloride with hydrogen sulfide (H$$_2$$S) in the presence of a catalytic base. This approach, adapted from piperidine-4-carbothioamide hydrochloride synthesis, can be modified to introduce the ethyl group.

Reaction Mechanism :

- Nucleophilic Attack : H$$_2$$S acts as a nucleophile, attacking the nitrile carbon of 4-cyanopiperidine hydrochloride to form a thioamide intermediate.

- Alkylation : The piperidine nitrogen is ethylated using ethyl bromide or ethyl iodide in a separate step.

Optimized Conditions :

- Catalyst : Triethylamine (1–5 mol%).

- Solvent : Ethanol or methanol, enabling high solubility of H$$_2$$S.

- Temperature : 60–80°C under 4–6 bar H$$_2$$S pressure.

- Yield : 85–91% after purification by recrystallization.

Example Protocol (Adapted from Patent ES2712915T3) :

- Combine 4-cyanopiperidine hydrochloride (15 g, 102.2 mmol) and triethylamine (0.52 g, 5.1 mmol) in ethanol (50 mL).

- Pressurize with H$$_2$$S to 4 bar and heat at 60°C for 5 hours.

- Stir for an additional 12 hours, then cool to 20°C.

- Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain piperidine-4-carbothioamide hydrochloride.

- Alkylate the product with ethyl bromide in the presence of K$$2$$CO$$3$$ in acetonitrile at reflux to introduce the ethyl group.

Alkylation of Piperidine-4-carbothioamide

An alternative route involves synthesizing piperidine-4-carbothioamide first, followed by N-ethylation.

Procedure :

- Prepare piperidine-4-carbothioamide via H$$_2$$S-mediated nitrile conversion as described above.

- Dissolve the thioamide in dry DMF and add ethyl iodide (1.2 equiv) and NaH (1.5 equiv) at 0°C.

- Warm to room temperature and stir for 12 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO$$_2$$, hexane/ethyl acetate).

Advantages :

- Avoids handling H$$_2$$S gas during alkylation.

- Higher selectivity for N-ethylation over side reactions.

Challenges :

- Requires anhydrous conditions to prevent hydrolysis of NaH.

- Column chromatography adds complexity to scaling.

Thiourea Derivative Rearrangement

A less common method involves the Willgerodt-Kindler reaction, converting 1-ethylpiperidine-4-carboxamide to the thioamide via sulfurization.

Steps :

- React 1-ethylpiperidine-4-carboxylic acid with thionyl chloride (SOCl$$_2$$) to form the acyl chloride.

- Treat with ammonium thiocyanate (NH$$_4$$SCN) to yield the thioamide.

Conditions :

- Solvent : Dichloromethane or THF.

- Temperature : 0°C to room temperature.

- Yield : 70–75% after recrystallization from ethanol.

Comparative Analysis of Synthetic Methods

Key Observations :

- The direct H$$_2$$S method offers the highest yield and purity but requires specialized equipment for gas handling.

- Alkylation post-thioamide formation is preferable for small-scale laboratory synthesis due to milder conditions.

Reaction Optimization and Troubleshooting

Solvent Selection

Catalytic Base Effects

Purification Techniques

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Chromatography : Necessary for alkylated products to remove over-alkylated derivatives.

Analytical Characterization

1H NMR (400 MHz, D$$_2$$O) :

- δ 3.45 (q, J = 7.2 Hz, 2H, NCH$$2$$CH$$3$$)

- δ 2.95–3.10 (m, 4H, piperidine H-2, H-6)

- δ 2.30–2.45 (m, 1H, piperidine H-4)

- δ 1.25 (t, J = 7.2 Hz, 3H, CH$$2$$CH$$3$$)

HPLC :

Industrial and Environmental Considerations

Chemical Reactions Analysis

1-Ethylpiperidine-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Ethylpiperidine-4-carbothioamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 1-Ethylpiperidine-4-carbothioamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. Additionally, the compound may modulate signaling pathways involved in cell growth and survival, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- 1-Benzyl-4-phenylamino-4-piperidinecarboxamide (): The benzyl group at the 1-position and phenylamino-carboxamide at the 4-position suggest enhanced lipophilicity compared to 1-Ethylpiperidine-4-carbothioamide. Carboxamides typically exhibit strong hydrogen-bonding capacity, which may improve solubility but reduce BBB permeability. In contrast, the thioamide group in the target compound likely increases lipophilicity and metabolic stability due to reduced hydrogen-bond donor capacity .

- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one (): The ketone group at the 4-position and methoxyphenyl substituents introduce polarity and aromatic interactions. The acetyl group may enhance metabolic clearance compared to the ethyl group in the target compound.

Physicochemical Properties

- Thioamide vs. However, its solubility (Log S) may be lower than carboxylic acid derivatives ().

- Ethyl vs. Benzyl/Ethoxycarbonyl : The ethyl group at the 1-position likely improves BBB penetration compared to bulkier benzyl or polar ethoxycarbonyl groups, which are associated with restricted CNS bioavailability .

Q & A

Q. What are the established synthetic routes for 1-Ethylpiperidine-4-carbothioamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves alkylation of a piperidine precursor. For example, reacting 4-aminopiperidine with ethyl halides (e.g., ethyl bromide) in the presence of a base like potassium carbonate or sodium hydride. Solvents such as ethanol or acetonitrile are commonly used under reflux conditions .

- Key Considerations :

- Temperature Control : Higher temperatures (60–80°C) improve reaction rates but may require inert atmospheres to prevent side reactions.

- Purification : Column chromatography or recrystallization is essential to isolate the product, with yields typically ranging from 50–70% depending on steric hindrance and reagent ratios.

- Table: Comparison of Alkylation Methods

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Ethanol | 70 | 65 |

| NaH | Acetonitrile | 80 | 72 |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying ethyl and thioamide groups (e.g., δ ~2.5 ppm for ethyl protons; δ ~200 ppm for thioamide carbon) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 187.24 for C₈H₁₆N₂S).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane) ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to confirm target specificity .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing ethyl with benzyl groups) to identify critical functional groups .

- Case Study : A 2021 study found conflicting IC₅₀ values (5 μM vs. 20 μM) for a related piperidine thioamide. Resolution involved verifying assay conditions (pH, temperature) and using a standardized reference compound .

Q. What strategies improve the yield of multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Optimization :

Intermediate Isolation : Purify intermediates (e.g., 4-cyanopiperidine) before thioamide introduction to reduce side products.

Catalyst Screening : Use Pd/C or Raney nickel for selective hydrogenation steps .

- Reaction Monitoring : In-situ FTIR or LC-MS tracks thioamide formation, enabling real-time adjustments to reagent stoichiometry.

- Table: Impact of Catalysts on Hydrogenation Efficiency

| Catalyst | Pressure (bar) | Yield (%) |

|---|---|---|

| Pd/C (10%) | 3 | 85 |

| Raney Ni | 5 | 78 |

Q. How can computational methods guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., kinases or GPCRs). A 2023 study identified a derivative with 10-fold higher affinity by modifying the ethyl group to a cyclopropyl moiety .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize analogs with favorable drug-likeness .

Methodological Frameworks

Q. How to apply the FINER criteria to experimental design for studying this compound?

- Methodological Answer :

- Feasible : Ensure access to specialized equipment (e.g., Schlenk lines for air-sensitive reactions).

- Novel : Explore understudied applications, such as its role in metal-organic frameworks (MOFs) for catalysis .

- Ethical : Adhere to safety protocols for handling thioamides (e.g., use fume hoods, PPE).

- Relevant : Align with emerging research areas like antibiotic resistance (e.g., testing against multidrug-resistant bacteria) .

Data Contradiction Management

Q. What statistical approaches address variability in biological assay results for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.